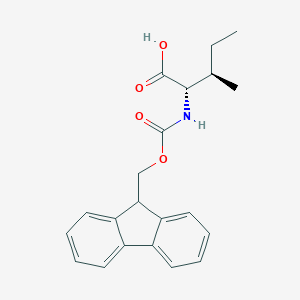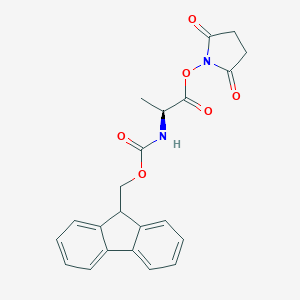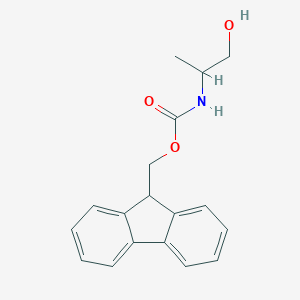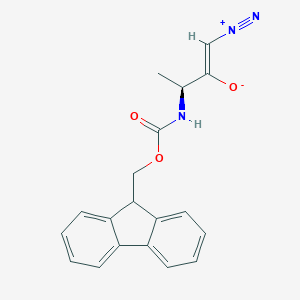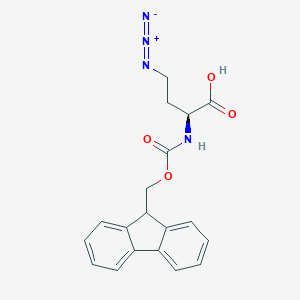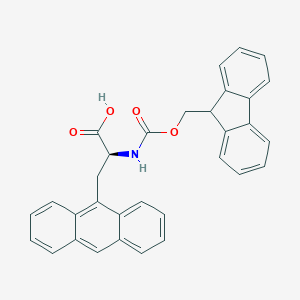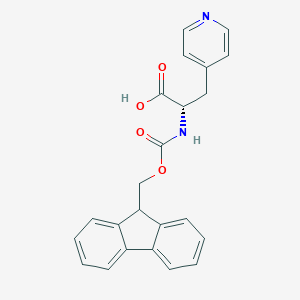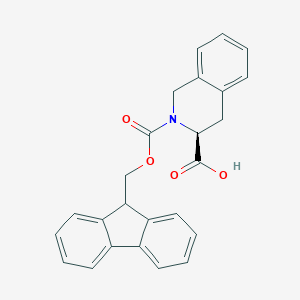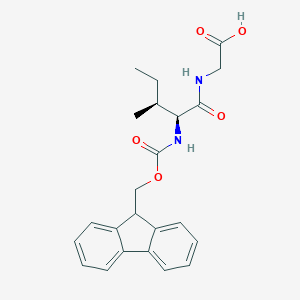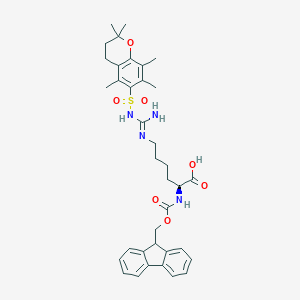
Fmoc-D-Phg-OH
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Fmoc-D-Phg-OH is represented by the empirical formula C23H19NO4 . The molecular weight of the compound is 373.40 g/mol . The InChI key for this compound is PCJHOCNJLMFYCV-OAQYLSRUSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 170-180 °C . It has an assay of ≥96.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . The compound is soluble in 1 mmole in 2 ml DMF .Aplicaciones Científicas De Investigación
Hidrogelés Biomédicos
Fmoc-D-Phg-OH se utiliza en el desarrollo de hidrogelés basados en péptidos (PHGs), que son materiales blandos formados por redes hinchadas en agua. Estos hidrogelés exhiben un comportamiento fluido no newtoniano y características de auto-soporte, lo que los hace adecuados para posibles aplicaciones biomédicas como la ingeniería de tejidos .
Ingeniería de Tejidos
La rigidez mecánica de los hidrogelés derivados de this compound, junto con su capacidad de soportar la adhesión celular, los convierte en andamios prometedores para la ingeniería de tejidos. Ofrecen una plataforma ajustable y versátil para desarrollar tejidos in vitro .
Sistemas de Liberación de Fármacos
Se han propuesto los PHGs que contienen this compound como componentes para sistemas de liberación de fármacos. Su estructura permite la optimización de herramientas para la entrega de fármacos y/o agentes de diagnóstico, mejorando la efectividad de los tratamientos médicos .
Formulación de Membranas y Recubrimientos
Estos hidrogelés se pueden formular en membranas y recubrimientos, proporcionando una gama de aplicaciones en dispositivos médicos e implantes. Las propiedades únicas de los PHGs permiten la creación de superficies especializadas con las interacciones biológicas deseadas .
Componentes del Sensor
Los PHGs basados en this compound se pueden utilizar para generar componentes para sensores. Su naturaleza sensible a los cambios ambientales los hace ideales para aplicaciones que requieren detección y señalización sensibles .
Material de Andamio para Cultivo Celular
La capacidad de los hidrogelés para soportar la adhesión celular, particularmente las células de ovario de hámster chino (CHO), sugiere su uso como material de andamio para el cultivo celular en investigación y producción farmacéutica .
Safety and Hazards
While specific safety and hazard information for Fmoc-D-Phg-OH is not available, general precautions for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Research on Fmoc-dipeptides, including Fmoc-FF, is ongoing due to their potential in the fabrication of various biofunctional materials . The behavior of these compounds is currently being studied because the final material obtained is deeply dependent on the preparation method . Future research may focus on optimizing the formulation strategies and understanding the changes in the structural arrangement and behavior of these compounds .
Mecanismo De Acción
Target of Action
Fmoc-D-Phg-OH, also known as Fmoc-D-α-phenylglycine , is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It protects the amine group during the coupling of amino acids, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The Fmoc group is stable under acidic conditions but is removed under basic conditions . This property is essential for its role in peptide synthesis.
Result of Action
The use of this compound in peptide synthesis results in the successful coupling of amino acids to form peptides . By protecting the amine group during synthesis, it prevents side reactions and ensures the correct sequence of amino acids in the peptide .
Action Environment
The action of this compound is influenced by the pH of the environment. It is stable in acidic conditions, making it suitable for stages of peptide synthesis that require acidic conditions . It is removed under basic conditions, which is utilized to deprotect the amine group when needed . Temperature and solvent can also affect its stability and reactivity .
Análisis Bioquímico
Biochemical Properties
The role of Fmoc-D-Phg-OH in biochemical reactions primarily involves the formation of peptides. The Fmoc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific peptide being synthesized.
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of the amino group during peptide synthesis . The Fmoc group is introduced to the amino group, protecting it during the formation of peptide bonds. Once the peptide bond is formed, the Fmoc group is removed under basic conditions, allowing for the continuation of the peptide chain .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in peptide synthesis. The stability of this compound is crucial for successful peptide synthesis, and it has been shown to be stable under the conditions typically used in these reactions .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111524-95-9 | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




